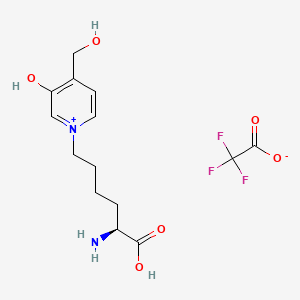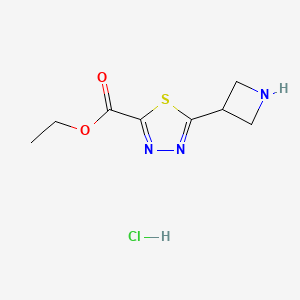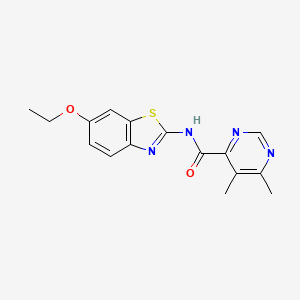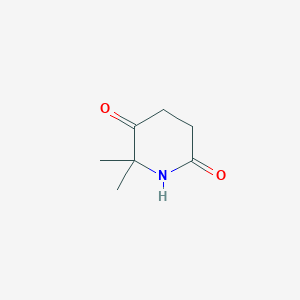![molecular formula C20H18N4O3 B2471912 5-méthyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)éthyl)-1-phényl-1H-pyrazole-4-carboxamide CAS No. 2034351-39-6](/img/structure/B2471912.png)
5-méthyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)éthyl)-1-phényl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide" is a synthetic organic compound known for its intricate molecular structure, combining elements of pyrazole, furan, and pyridine rings. This compound has attracted attention in various fields, including medicinal chemistry and materials science, due to its potential pharmacological properties and versatile chemical reactivity.
Applications De Recherche Scientifique
Chemistry
Catalysts: : Utilized as ligands in catalyst design for organic transformations.
Synthetic intermediates: : Serves as a building block for more complex molecules.
Biology and Medicine
Pharmacology: : Potential as a lead compound for drug development due to its unique structural features.
Biological assays: : Used in assays to investigate enzyme interactions and inhibition.
Industry
Material science: : Incorporated into polymeric materials for enhanced mechanical and thermal properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of "5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide" generally involves multi-step processes, often starting with the construction of the core pyrazole ring, followed by the introduction of the furan and pyridine moieties. Typical reaction conditions may include:
Condensation reactions: : For the formation of the pyrazole ring, using reagents like hydrazine and 1,3-diketones.
Cyclization reactions: : To form the furan and pyridine rings, employing reagents such as phosphorous oxychloride and base catalysts.
Industrial Production Methods
On an industrial scale, production would focus on optimizing yield and purity through scalable reaction conditions. Continuous flow chemistry techniques and the use of high-efficiency catalysts can enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Can undergo oxidation to form various oxidized derivatives.
Reduction: : Reduction reactions might be employed to alter its electronic properties.
Substitution: : Both electrophilic and nucleophilic substitution reactions are possible on different positions of the molecule.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substituting agents: : Halides, amines, and alcohols under suitable acidic or basic conditions.
Major Products Formed
Oxidized derivatives with potential enhanced biological activities.
Reduced compounds with different physical properties.
Substituted products offering diverse functional group attachments.
Mécanisme D'action
Molecular Targets and Pathways
This compound's biological activity is often mediated through its interaction with specific enzymes or receptors, such as kinases or G-protein coupled receptors. The mechanism involves binding to the active site, altering the function or signal transduction pathways, which can result in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-5-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide
5-methyl-N-(2-(5-oxofuran-3-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide
Highlighting Uniqueness
While similar compounds share core structures, "5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide" distinguishes itself through its specific combination of fused rings and substitution pattern, offering unique chemical properties and potential biological activities not found in its analogs.
This compound's multifaceted chemistry makes it a subject of interest across diverse scientific disciplines, promising new avenues for research and application.
Propriétés
IUPAC Name |
5-methyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-14-17(13-22-24(14)16-5-3-2-4-6-16)19(25)21-9-11-23-10-7-15-8-12-27-18(15)20(23)26/h2-8,10,12-13H,9,11H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIOQJIYYXOLNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2471829.png)
![6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2471832.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pentanoic acid](/img/structure/B2471834.png)



![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2471841.png)

![N-tert-butyl-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2471844.png)
![3,3-Dimethyl-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2471845.png)
![benzyl 2-[4-(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]acetate](/img/structure/B2471846.png)
![3-chloro-4-fluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2471848.png)
![3-{1-[5-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2471852.png)
